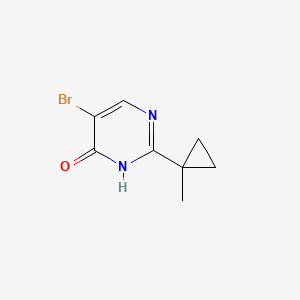

5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one

説明

特性

IUPAC Name |

5-bromo-2-(1-methylcyclopropyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-8(2-3-8)7-10-4-5(9)6(12)11-7/h4H,2-3H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHXJODDUFFZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=NC=C(C(=O)N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one typically involves the following steps:

Cyclopropylation: The 1-methylcyclopropyl group can be introduced via a cyclopropylation reaction, often involving the use of cyclopropylcarbinol and a suitable catalyst.

Ketone Formation: The ketone group at the 4th position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylcyclopropyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation Products: Oxidized derivatives of the methylcyclopropyl group.

Reduction Products: Alcohol derivatives at the 4th position.

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

科学的研究の応用

Synthesis of 5-Bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one

The synthesis of this compound typically involves the reaction of 2-bromomalonaldehyde with amidine derivatives in a one-step process. This method is advantageous due to its simplicity and cost-effectiveness, making it suitable for large-scale production in pharmaceutical applications . The reaction conditions often include the use of solvents such as glacial acetic acid, which acts as both a solvent and a catalyst to facilitate the reaction .

Anticancer Properties

Recent studies have indicated that derivatives of bromopyrimidine compounds, including 5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one, exhibit significant anticancer activity. Research has demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including:

- HeLa (Human cervix carcinoma)

- A549 (Human lung adenocarcinoma)

- MCF-7 (Human breast adenocarcinoma)

- A2780 (Human ovarian cancer)

- BGC-823 (Human gastric cancer)

The mechanism of action is believed to involve the disruption of cell cycle progression and induction of apoptosis in cancer cells . In vitro evaluations have shown promising results, with certain derivatives exhibiting enhanced activity compared to established chemotherapeutic agents like Dasatinib .

Antimicrobial Activity

In addition to anticancer properties, 5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one has been evaluated for its antimicrobial effects. Studies have reported that these compounds demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notable strains tested include:

- Staphylococcus aureus

- Streptococcus faecalis

- Bacillus subtilis

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one. Modifications in the pyrimidine ring or substituents on the cyclopropyl group can significantly influence biological activity. Researchers are actively exploring various analogs to enhance potency and selectivity against specific cancer types or microbial strains.

Case Study 1: Anticancer Activity Evaluation

In a study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, researchers synthesized several bromopyrimidine derivatives and assessed their anticancer properties using MTT assays. Compounds derived from 5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one showed a marked reduction in cell viability across multiple cancer cell lines, indicating strong potential for further development as anticancer therapeutics .

Case Study 2: Antimicrobial Efficacy Testing

Another investigation focused on the antimicrobial properties of synthesized bromopyrimidine derivatives. The study utilized broth dilution methods to determine minimum inhibitory concentrations (MICs) against various bacterial strains. The results highlighted several derivatives with potent antimicrobial activity, suggesting their potential application in treating bacterial infections .

作用機序

The mechanism of action of 5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ketone group play crucial roles in these interactions, potentially leading to inhibition or activation of the target molecules. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key Analogs :

5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one (CAS 81560-03-4) Substituents: Methylsulfanyl (S–CH₃) at position 2. Impact: The sulfur atom in the methylsulfanyl group increases electron-withdrawing effects, reducing electron density at the pyrimidinone core compared to the methylcyclopropyl group. Physicochemical Data: Molecular weight 221.08 g/mol, boiling point 280.4°C, logP 1.88 .

5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one (CAS 2356116-04-4) Substituents: Chlorine at position 2, methyl groups at positions 3 and 4. Impact: Chlorine’s electronegativity enhances reactivity in nucleophilic substitution reactions.

5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-59-5) Core Structure: Pyrrolopyridine fused with pyrimidinone.

Structural Comparison Table :

| Compound | Position 2 Substituent | Position 5 Substituent | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) |

|---|---|---|---|---|---|

| Target Compound | 1-Methylcyclopropyl | Br | 243.11 | 2.45* | 0.3* |

| 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one | Methylsulfanyl | Br | 221.08 | 1.88 | 0.5 |

| 5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one | Cl | Br | 237.48 | 2.12 | 0.2 |

*Estimated based on substituent contributions.

Physicochemical and Pharmacokinetic Properties

- Solubility : The methylcyclopropyl group in the target compound confers higher lipophilicity (logP ~2.45) compared to methylsulfanyl (logP 1.88) but lower than chloro-dimethyl analogs (logP 2.12). This impacts bioavailability and blood-brain barrier (BBB) penetration .

生物活性

5-Bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine atom at the 5th position, a 1-methylcyclopropyl group at the 2nd position, and a ketone group at the 4th position of the pyrimidine ring. Its unique structure suggests various mechanisms of action, making it a candidate for further biological evaluation.

The molecular formula of 5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one is with a molecular weight of approximately 257.09 g/mol. The compound's structural features contribute to its reactivity and interaction with biological targets.

Anticancer Potential

Recent studies have indicated that pyrimidine derivatives, including 5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one, exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

- Cytotoxicity : The compound's cytotoxicity was evaluated using several cancer cell lines, including MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. Preliminary data suggest that it may induce apoptosis in these cells, similar to known chemotherapeutics such as doxorubicin .

- Mechanism of Action : Flow cytometry assays have revealed that compounds within this class can trigger apoptosis through the activation of caspase pathways. This suggests that 5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one may act by disrupting cellular homeostasis in cancer cells .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

- Kinase Inhibition : Initial studies indicate that derivatives of pyrimidine can inhibit specific kinases involved in cancer progression. The presence of the bromine atom may enhance binding affinity to these targets, although detailed kinetic studies are required to confirm this hypothesis .

Case Studies

- Study on Anticancer Activity : A recent study demonstrated that related pyrimidine compounds exhibited IC50 values in the micromolar range against MCF-7 and HCT-116 cancer cell lines. The presence of electron-withdrawing groups was crucial for enhancing biological activity, suggesting that modifications on the pyrimidine ring can lead to improved potency .

- Molecular Docking Studies : Computational docking studies have shown strong interactions between similar pyrimidine derivatives and key amino acid residues in target proteins, indicating potential pathways for drug development .

Comparative Analysis

To better understand the biological activity of 5-bromo-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one, it is useful to compare it with other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | Methylthio group instead of cyclopropyl | Moderate anticancer activity |

| 5-bromo-2-(methylamino)pyrimidine-4(3H)-one | Methylamino group at the 2nd position | High selectivity against certain cancers |

| 5-chloro-2-(1-methylcyclopropyl)pyrimidin-4(3H)-one | Chlorine atom instead of bromine | Lower activity than brominated analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。